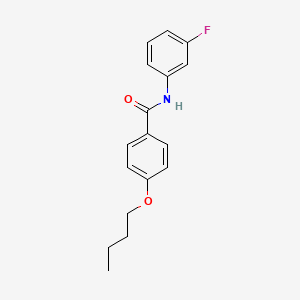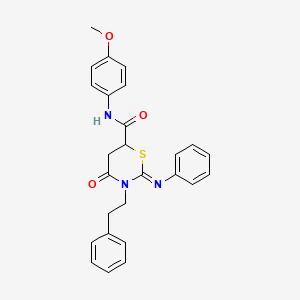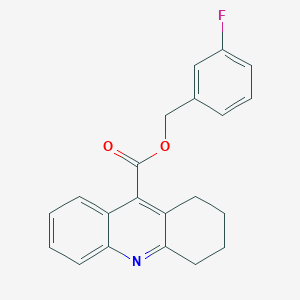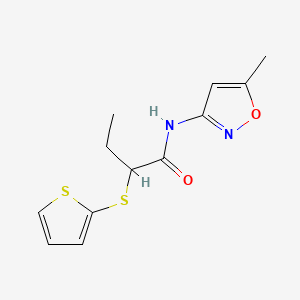
N-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-ylsulfanylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-ylsulfanylbutanamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-ylsulfanylbutanamide typically involves multiple steps, starting with the preparation of the oxazole and thiophene intermediates. The oxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The thiophene ring is often prepared via a Friedel-Crafts acylation reaction. These intermediates are then coupled using a thiol-ene reaction to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-ylsulfanylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-ylsulfanylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-ylsulfanylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound features a benzenesulfonamide group instead of a thiophene ring.
N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide: This compound includes a nitro group on the benzenesulfonamide ring.
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: This compound has a pyrazole ring instead of a thiophene ring.
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-ylsulfanylbutanamide is unique due to its combination of an oxazole ring, a thiophene ring, and a butanamide chain. This unique structure allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-9(18-11-5-4-6-17-11)12(15)13-10-7-8(2)16-14-10/h4-7,9H,3H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEBHPZKURASMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5172953.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5172967.png)
![5-phenyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5172969.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide](/img/structure/B5172973.png)
![1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-[2-(4-methylphenoxy)ethyl]urea](/img/structure/B5172985.png)
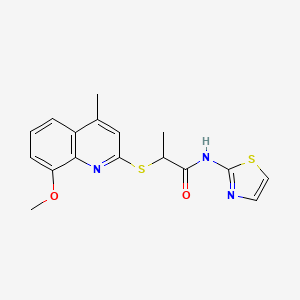
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5173004.png)
![methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5173007.png)
![1-(3-fluoro-4-{4-[2-(4-methyl-1-piperazinyl)-5-nitrobenzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B5173011.png)
![N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5173015.png)
![1-(4-biphenylyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5173020.png)
